RPR121056-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

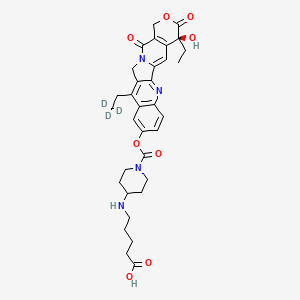

5-[[1-[[(19S)-19-ethyl-19-hydroxy-14,18-dioxo-10-(2,2,2-trideuterioethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxycarbonyl]piperidin-4-yl]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H38N4O8/c1-3-21-22-15-20(45-32(42)36-13-10-19(11-14-36)34-12-6-5-7-28(38)39)8-9-26(22)35-29-23(21)17-37-27(29)16-25-24(30(37)40)18-44-31(41)33(25,43)4-2/h8-9,15-16,19,34,43H,3-7,10-14,17-18H2,1-2H3,(H,38,39)/t33-/m0/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSVVZICJFYZDJJ-MLZAFXDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)NCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)NCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H38N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

621.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Chemical Profile and Analytical Significance of RPR121056-d3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical nature of RPR121056, its deuterated analog RPR121056-d3, and their roles within the metabolic landscape of the chemotherapeutic agent irinotecan. This document details the chemical structure, the metabolic pathway of its parent compound, and the analytical methodologies employed for its quantification, with a particular focus on the application of this compound as an internal standard.

Chemical Structure and Properties of RPR121056

RPR121056 is a known human metabolite of the anticancer drug irinotecan.[1] Its chemical structure is characterized by a complex pentacyclic framework derived from camptothecin.

Table 1: Chemical Identifiers and Properties of RPR121056

| Property | Value |

| IUPAC Name | 5-[[1-[[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.0²,¹¹.0⁴,⁹.0¹⁵,²⁰]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxycarbonyl]piperidin-4-yl]amino]pentanoic acid[1] |

| Molecular Formula | C₃₃H₃₈N₄O₈[1] |

| Molecular Weight | 618.7 g/mol [1] |

| SMILES | CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C(CC)(O)C4=C2NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)NCCCCC(=O)O)[1] |

| InChI | InChI=1S/C33H38N4O8/c1-3-21-22-15-20(45-32(42)36-13-10-19(11-14-36)34-12-6-5-7-28(38)39)8-9-26(22)35-29-23(21)17-37-27(29)16-25-24(30(37)40)18-44-31(41)33(25,43)4-2/h8-9,15-16,19,34,43H,3-7,10-14,17-18H2,1-2H3,(H,38,39)/t33-/m0/s1[1] |

The Role of this compound in Analytical Methodologies

While specific literature detailing the synthesis and standalone experimental use of this compound is scarce, its primary application lies in its role as a deuterated internal standard for the quantitative analysis of RPR121056 and other irinotecan metabolites. Deuterated standards are considered the gold standard in quantitative mass spectrometry for their ability to mimic the analyte of interest during sample preparation and analysis, thereby correcting for variability and improving accuracy and precision.[2][3][4][5]

The "d3" designation indicates that three hydrogen atoms in the RPR121056 molecule have been replaced by deuterium atoms. This isotopic labeling results in a molecule with a higher mass, allowing it to be distinguished from the endogenous analyte by a mass spectrometer, while maintaining nearly identical chemical and physical properties.

Metabolic Pathway of Irinotecan

RPR121056 is an inactive metabolite of irinotecan, a prodrug used in cancer therapy. The metabolic conversion of irinotecan is a complex process involving several enzymatic pathways. The active metabolite of irinotecan is SN-38, a potent topoisomerase I inhibitor. RPR121056 is formed through an alternative pathway mediated by cytochrome P450 3A4 (CYP3A4).

Experimental Protocols for Quantification

The quantification of irinotecan and its metabolites, including RPR121056, is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of deuterated internal standards like this compound is crucial for achieving accurate and reliable results in complex biological matrices such as plasma.

Sample Preparation: Protein Precipitation

A common and straightforward method for preparing plasma samples for LC-MS/MS analysis is protein precipitation.

-

To 100 µL of plasma sample, add 300 µL of a precipitation solution (e.g., acetonitrile or methanol) containing the deuterated internal standards, including this compound.

-

Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

-

Centrifuge the mixture at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

The following is a general protocol for the LC-MS/MS analysis of irinotecan and its metabolites. Specific parameters may vary depending on the instrument and column used.

Table 2: Exemplar LC-MS/MS Parameters

| Parameter | Condition |

| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 2 minutes. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Detection | Multiple Reaction Monitoring (MRM) |

Table 3: Example MRM Transitions for Irinotecan Metabolites

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Irinotecan | 587.3 | 167.1 |

| SN-38 | 393.2 | 349.1 |

| RPR121056 | 619.3 | 478.2 |

| This compound | 622.3 | 481.2 |

| SN-38 Glucuronide | 569.2 | 393.1 |

Note: The exact m/z values for this compound will depend on the position of the deuterium labels.

Quantitative Data Presentation

The use of a deuterated internal standard like this compound allows for the construction of a calibration curve to accurately quantify the concentration of the analyte in unknown samples.

Table 4: Representative Calibration Curve Data for RPR121056

| Nominal Concentration (ng/mL) | Analyte Peak Area | IS Peak Area (this compound) | Peak Area Ratio (Analyte/IS) |

| 1 | 5,234 | 1,012,345 | 0.0052 |

| 5 | 26,170 | 1,025,678 | 0.0255 |

| 10 | 51,987 | 1,008,912 | 0.0515 |

| 50 | 258,934 | 1,015,432 | 0.2550 |

| 100 | 521,456 | 1,021,789 | 0.5103 |

| 500 | 2,605,789 | 1,018,901 | 2.5574 |

| 1000 | 5,198,765 | 1,010,123 | 5.1466 |

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the quantitative analysis of RPR121056 using this compound as an internal standard.

Conclusion

RPR121056 is a significant, albeit inactive, metabolite of the chemotherapeutic agent irinotecan. While information on its deuterated form, this compound, is primarily contextual, its role as an internal standard is paramount for the accurate and precise quantification of RPR121056 in biological matrices. The methodologies outlined in this guide, particularly the use of LC-MS/MS with deuterated internal standards, represent the current best practices in the field of pharmacokinetic and metabolic studies of irinotecan and its derivatives. This technical guide serves as a foundational resource for researchers and scientists in the field of drug development and analysis.

References

Unraveling the Molecular Journey of Vitamin D3: A Technical Guide to its Mechanism of Action

For Immediate Release

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, delineating the core mechanism of action of Vitamin D3 (cholecalciferol). While the initial query referenced "RPR121056-d3," publicly available scientific literature does not contain information on this specific identifier. The data herein pertains to the extensively studied and well-documented molecule, Vitamin D3.

Vitamin D3 is a cornerstone prohormone in human physiology, primarily recognized for its pivotal role in regulating calcium and phosphate homeostasis and maintaining bone health.[1][2][3] Its influence, however, extends to a wide array of biological processes, including immune modulation.[4] This guide will navigate through its metabolic activation, genomic and non-genomic signaling pathways, supported by quantitative data and illustrative diagrams to provide a clear and concise understanding of its function.

From Sunlight to Cellular Command: The Metabolic Activation of Vitamin D3

Vitamin D3, in its native form, is biologically inert. It undergoes a two-step enzymatic conversion to become the biologically active hormone, calcitriol (1,25-dihydroxyvitamin D3).[1][5][6]

-

First Pass in the Liver: Upon entering circulation, either through synthesis in the skin via UVB radiation or from dietary intake, Vitamin D3 is transported to the liver.[2] Here, it undergoes its first hydroxylation by the enzyme 25-hydroxylase, resulting in the formation of 25-hydroxyvitamin D3 (25(OH)D3), also known as calcifediol.[2][7] This is the primary circulating form of Vitamin D and the key indicator of an individual's Vitamin D status.

-

Final Activation in the Kidney: Calcifediol travels to the kidneys, where it undergoes a second hydroxylation at the 1-alpha position by the enzyme 1-alpha-hydroxylase.[2][5][6] This crucial step yields the active hormone, calcitriol. The activity of 1-alpha-hydroxylase is tightly regulated by parathyroid hormone (PTH), fibroblast growth factor 23 (FGF23), and circulating levels of calcium and phosphate, ensuring a finely tuned hormonal balance.[7][8]

The Genomic Symphony: How Calcitriol Conducts Gene Expression

The predominant mechanism through which calcitriol exerts its effects is by modulating gene expression.[8] This genomic pathway involves a series of orchestrated molecular events:

-

Binding to the Vitamin D Receptor (VDR): Calcitriol diffuses into target cells and binds to the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily.[2]

-

A Power Couple Forms: This binding induces a conformational change in the VDR, prompting it to form a heterodimer with the Retinoid X Receptor (RXR).[8]

-

Docking onto the Genome: The VDR/RXR complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[7]

-

Initiating Transcription: The binding of the VDR/RXR complex to VDREs serves as a molecular switch, recruiting a cascade of co-activator or co-repressor proteins that ultimately initiate or suppress the transcription of hundreds of genes.[7] This intricate process governs the synthesis of proteins responsible for a multitude of physiological functions, most notably the intestinal absorption of calcium.[1][8]

Quantitative Insights into Vitamin D3

To provide a clearer perspective on the clinical and physiological parameters of Vitamin D3, the following tables summarize key quantitative data.

Table 1: Pharmacokinetic Profile of Vitamin D3

| Parameter | Value |

| Protein Binding | 50-80%[1] |

Table 2: Exemplary Clinical Trial Dosages of Vitamin D3

| Target Population | Daily Dosage | Study Duration | Primary Objective |

| Steroid-Resistant Asthmatics | 2,000 IU | 1 month | Evaluation of clinical and serological parameter impact.[4] |

| COVID-19 Patients | 4,000 IU | 30 days | Assessment of influence on infection rates.[9] |

| Overweight and Obese Adults | 5,000 IU (125µg) | 8 weeks | Investigation of effects on cardiometabolic markers.[10] |

| Healthy Adults with Vitamin D Deficiency | 60 µg | 8 weeks | Analysis of changes to the fecal microbiome.[11] |

Visualizing the Pathway: From Molecule to Cellular Response

To better illustrate the complex processes described, the following diagrams outline the signaling pathways and a representative experimental workflow.

Caption: The metabolic activation cascade of Vitamin D3 and its subsequent genomic mechanism of action.

A Glimpse into the Research: Experimental Design

The understanding of Vitamin D3's mechanism of action is built upon numerous scientific studies. The following diagram illustrates a common experimental workflow for a clinical trial investigating its effects.

Caption: A generalized workflow for a randomized controlled trial studying the effects of Vitamin D3 supplementation.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Cholecalciferol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Vitamin D3 | C27H44O | CID 5280795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. Pharmacology and therapeutic use of vitamin D and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Vitamin D: Metabolism, Molecular Mechanism of Action, and Pleiotropic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A narrative review focusing on randomized clinical trials of vitamin D supplementation for COVID-19 disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. Pilot Trial of Vitamin D3 and Calcifediol in Healthy Vitamin D Deficient Adults: Does It Change the Fecal Microbiome? - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis and Characterization of RPR121056-d3: A Comprehensive Overview

Despite a thorough search of publicly available scientific literature and chemical databases, no specific information was found regarding a compound designated as RPR121056 or its deuterated analog, RPR121056-d3. This suggests that "RPR121056" may be an internal development code, a compound that has not been disclosed in public forums, or an incorrect identifier.

For the benefit of researchers, scientists, and drug development professionals, this guide will instead provide a general framework and methodologies that are typically employed in the synthesis and characterization of a novel deuterated small molecule compound, which can be applied if and when information about the structure of RPR121056 becomes available.

General Principles of Deuterated Compound Synthesis

The introduction of deuterium into a molecule, known as isotopic labeling, is a critical technique in drug development. It is primarily used to alter the metabolic profile of a drug candidate. The replacement of a hydrogen atom with a deuterium atom can strengthen the corresponding chemical bond, leading to a slower rate of metabolic cleavage by enzymes such as the cytochrome P450 family. This "kinetic isotope effect" can result in a longer half-life, reduced formation of reactive metabolites, and an improved pharmacokinetic profile.

The synthesis of a deuterated compound like this compound would typically involve one of the following strategies:

-

Starting from a deuterated precursor: The synthesis would commence with a commercially available or custom-synthesized starting material that already incorporates deuterium at the desired position.

-

Deuterium exchange reactions: A non-deuterated precursor or the final compound is subjected to conditions that facilitate the exchange of one or more hydrogen atoms with deuterium from a deuterium source, such as deuterium oxide (D₂O) or deuterium gas (D₂), often in the presence of a catalyst.

-

Reduction with a deuterated reagent: A functional group, such as a carbonyl or a double bond, is reduced using a deuterium-donating reducing agent like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LAD).

A generalized workflow for such a synthesis is depicted below.

Caption: Generalized workflow for the synthesis and characterization of a deuterated compound.

Key Experimental Protocols

The following are detailed, albeit generic, protocols for the characterization of a newly synthesized deuterated compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and determine the position and extent of deuterium incorporation.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR: Acquire a proton NMR spectrum. The absence or significant reduction of a signal at a specific chemical shift, compared to the non-deuterated standard, indicates successful deuterium incorporation at that position.

-

²H NMR (Deuterium NMR): Acquire a deuterium NMR spectrum to directly observe the deuterium signal and confirm its chemical environment.

-

¹³C NMR: Acquire a carbon-13 NMR spectrum. The carbon atom bonded to deuterium will exhibit a characteristic multiplet (typically a triplet for a C-D bond) and a shift in its resonance compared to the C-H bond in the non-deuterated compound.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the deuterated compound and confirm the number of deuterium atoms incorporated.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile, methanol).

-

Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Mass Analysis: Acquire the mass spectrum. The molecular ion peak ([M+H]⁺ or [M-H]⁻) for the deuterated compound should be shifted by n mass units, where n is the number of deuterium atoms incorporated, compared to the non-deuterated analog. For this compound, the molecular weight would be expected to be 3 mass units higher than that of RPR121056.

High-Performance Liquid Chromatography (HPLC) / Ultra-Performance Liquid Chromatography (UPLC)

Objective: To determine the purity of the synthesized compound.

Methodology:

-

Column Selection: Choose a suitable stationary phase (e.g., C18) and column dimensions based on the polarity of the compound.

-

Mobile Phase: Develop a mobile phase system (a mixture of solvents, e.g., water and acetonitrile, often with additives like formic acid or trifluoroacetic acid) that provides good separation of the target compound from any impurities.

-

Detection: Use a suitable detector, most commonly a UV-Vis detector set to a wavelength where the compound absorbs light.

-

Analysis: Inject a solution of the compound and analyze the resulting chromatogram. The purity is typically calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Data Presentation

Quantitative data from these characterization techniques would be summarized in tables for clear comparison.

Table 1: NMR Spectroscopic Data Comparison

| Nucleus | RPR121056 (Expected) | This compound (Observed) | Comments |

| ¹H NMR (ppm) | δ value for H at labeling site | Signal absent or significantly reduced | Confirms deuterium incorporation |

| ¹³C NMR (ppm) | δ value for C at labeling site | Shifted δ value, C-D coupling observed | Confirms deuterium incorporation |

| ²H NMR (ppm) | N/A | δ value corresponding to labeling site | Direct evidence of deuterium |

Table 2: Mass Spectrometric Data

| Compound | Expected [M+H]⁺ | Observed [M+H]⁺ |

| RPR121056 | m/z | - |

| This compound | m/z + 3 | Observed value |

Table 3: Chromatographic Purity

| Compound | Retention Time (min) | Purity (%) |

| This compound | tᵣ | >95% (typical target) |

Signaling Pathways and Logical Relationships

Without knowledge of the biological target and mechanism of action of RPR121056, a specific signaling pathway diagram cannot be constructed. However, a generic diagram illustrating the potential impact of deuteration on drug metabolism and target engagement is presented below.

Caption: Impact of deuteration on the pharmacokinetic and pharmacodynamic properties of a drug.

Unraveling the Pharmacokinetics of RPR121056-d3: A Technical Overview

Initial investigations into the pharmacokinetics and metabolism of RPR121056 and its deuterated analog, RPR121056-d3, have revealed a significant challenge: a lack of publicly available data for a compound with this specific designation. Extensive searches of scientific literature, clinical trial databases, and regulatory documents did not yield any specific information related to a drug or research compound identified as "RPR121056."

This suggests that "RPR121056" may be an internal project code or a designation that has not yet entered the public domain through publications or presentations. Without access to proprietary information, a comprehensive technical guide on its pharmacokinetic profile and metabolic pathways cannot be constructed.

To proceed with generating the requested in-depth technical guide, further clarification on the identity of the compound is necessary. An alternative, publicly recognized name—such as a generic name, a brand name, or a different code name used in publications—is required to access the relevant scientific data.

Once a publicly known identifier is provided, a thorough analysis of the compound's absorption, distribution, metabolism, and excretion (ADME) properties can be conducted. This would involve:

-

Data Compilation: Gathering all available quantitative pharmacokinetic parameters, including but not limited to:

-

Area Under the Curve (AUC)

-

Maximum Concentration (Cmax)

-

Time to Maximum Concentration (Tmax)

-

Elimination Half-life (t½)

-

Volume of Distribution (Vd)

-

Clearance (CL)

-

-

Metabolic Profiling: Identifying the primary metabolic pathways, key metabolites, and the cytochrome P450 (CYP) enzymes or other enzyme systems involved in its biotransformation.

-

Methodology Detailing: Outlining the experimental protocols used in preclinical and clinical studies, such as:

-

Study designs (e.g., single ascending dose, multiple ascending dose)

-

Subject demographics and characteristics

-

Dosing regimens and routes of administration

-

Bioanalytical methods for drug and metabolite quantification

-

-

Visual Representations: Creating diagrams to illustrate metabolic pathways and experimental workflows using the DOT language for Graphviz, as per the initial request.

We are prepared to generate the comprehensive technical guide upon receiving the necessary information to identify the compound in the public domain.

An In-depth Technical Guide to VD1-6, a Novel Vitamin D3 Analogue and Potential Therapeutic Agent

Disclaimer: The following technical guide is based on the available scientific literature for the novel vitamin D3 analogue, VD1-6 . No public information could be found for a compound designated "RPR121056-d3". It is presumed that this may be an internal, pre-clinical designation or a possible misnomer for a compound with similar characteristics, such as the CYP24A1 inhibitor VD1-6. This document therefore details the properties and potential of VD1-6 as a representative novel therapeutic agent in the vitamin D analogue class.

Executive Summary

VD1-6 is a novel, synthetic C-24 O-methyloxime analogue of vitamin D3 designed as a specific inhibitor of the enzyme Cytochrome P450 24-hydroxylase (CYP24A1).[1][2] CYP24A1 is the primary enzyme responsible for the catabolism of the active form of vitamin D, 1,25-dihydroxycholecalciferol (1,25(OH)₂D₃), and its precursor, 25-hydroxycholecalciferol (25(OH)D₃).[1][2] Upregulation of CYP24A1 is implicated in various diseases, including chronic kidney disease (CKD), where it contributes to secondary hyperparathyroidism (SHPT) and associated complications.[1][2][3] VD1-6 exhibits potent inhibitory properties against CYP24A1 while demonstrating negligible binding to the Vitamin D Receptor (VDR), suggesting a favorable therapeutic profile with potentially reduced hypercalcemic risk.[1][2] This guide provides a comprehensive overview of the mechanism of action, experimental data, and potential therapeutic applications of VD1-6 for researchers and drug development professionals.

Mechanism of Action: Selective CYP24A1 Inhibition

The primary mechanism of action of VD1-6 is the selective inhibition of CYP24A1.[1][2] By inhibiting this enzyme, VD1-6 prevents the breakdown of endogenous 1,25(OH)₂D₃, thereby increasing its circulating levels and enhancing its biological activity.[1][2] A key characteristic of VD1-6 is its significantly lower affinity for the Vitamin D Receptor (VDR) compared to the natural ligand, 1,25(OH)₂D₃.[1] This selectivity is crucial as it suggests that VD1-6 may not directly induce VDR-mediated gene transcription, a pathway that can lead to hypercalcemia, a common side effect of potent vitamin D analogues.[1]

Signaling Pathway of Vitamin D Metabolism and the Role of VD1-6

The following diagram illustrates the vitamin D metabolic pathway and the point of intervention for VD1-6.

Quantitative Data

The following tables summarize the key quantitative findings from in vitro studies on VD1-6.

Table 1: Vitamin D Receptor (VDR) Binding Affinity

| Compound | IC₅₀ (nM) | Relative Binding Affinity vs. 1,25(OH)₂D₃ |

| 1,25(OH)₂D₃ | 0.93 | 1 |

| 25(OH)D₃ | 56.2 | ~1/60 |

| VD1-6 | 438 | ~1/470 |

| Data from a competitive VDR binding assay using a fluorescent tracer.[1] |

Table 2: Effect of VD1-6 on 1,25(OH)₂D₃ Catabolism in HEK293T Cells

| Treatment | 1,25(OH)₂D₃ Concentration at 8h (relative to 0h) | 1,25(OH)₂D₃ Concentration at 24h (relative to 0h) |

| 1,25(OH)₂D₃ alone | Decreased | Significantly Decreased |

| 1,25(OH)₂D₃ + VD1-6 (10⁻⁸ M) | Preserved (p < 0.05 vs. alone at 8h) | Preserved (p < 0.05 vs. alone at 24h) |

| 1,25(OH)₂D₃ + VD1-6 (10⁻⁷ M) | Significantly Preserved (p < 0.05 vs. alone at 8h) | Significantly Preserved (p < 0.05 vs. alone at 24h) |

| Qualitative summary of data presented in the source. VD1-6 demonstrated a dose-dependent preservation of 1,25(OH)₂D₃ levels.[1] |

Table 3: Effect of VD1-6 on 24,25(OH)₂D₃ Production in HEK293T Cells

| Treatment (with 10⁻⁶ M 25(OH)D₃) | Change in 24,25(OH)₂D₃ levels vs. 25(OH)D₃ alone |

| VD1-6 (10⁻¹⁰ M) | 14% Increase (p < 0.05) |

| VD1-6 (10⁻⁷ M) | Marked Decrease |

| VD1-6 showed a biphasic effect on 24,25(OH)₂D₃ production.[1] |

Table 4: Effect of VD1-6 on Gene Expression in HEK293T Cells (at 24h)

| Treatment | CYP24A1 mRNA Levels (Fold Change vs. Vehicle) | CALB1 mRNA Levels (Fold Change vs. Vehicle) |

| VD1-6 (10⁻⁷ M) | No significant change | Not reported |

| 1,25(OH)₂D₃ (10⁻⁹ M) | Significant Increase (p < 0.05) | Significant Increase (p < 0.05) |

| 1,25(OH)₂D₃ (10⁻⁹ M) + VD1-6 (10⁻¹⁰ M) | ~2-fold increase vs. 1,25(OH)₂D₃ alone (p < 0.05) | ~1.3-fold increase vs. 1,25(OH)₂D₃ alone |

| VD1-6 potentiated the effect of 1,25(OH)₂D₃ on CYP24A1 and CALB1 mRNA levels.[1] |

Experimental Protocols

Synthesis of VD1-6

The synthesis of VD1-6 is a multi-step process. The following diagram provides a high-level overview of the synthetic workflow.

A detailed, step-by-step protocol for the synthesis can be found in the supplementary materials of the primary research publication.[1]

VDR Competitor Binding Assay

This assay quantifies the binding affinity of test compounds to the VDR.

Principle: The assay is based on the displacement of a high-affinity fluorescent VDR ligand (Fluormone™) by a test compound. The decrease in fluorescence polarization is proportional to the amount of displaced tracer, allowing for the determination of the test compound's binding affinity.[1]

Protocol Outline:

-

Reagents: Full-length VDR protein, Fluormone™ VDR Green tracer, test compounds (1,25(OH)₂D₃, 25(OH)D₃, VD1-6) at various concentrations.

-

Procedure:

-

A constant concentration of VDR and Fluormone™ is incubated with serially diluted test compounds.

-

The reaction is allowed to reach equilibrium.

-

Fluorescence polarization is measured using a suitable plate reader.

-

-

Data Analysis:

-

The data is plotted as fluorescence polarization versus the logarithm of the competitor concentration.

-

A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value, which is the concentration of the competitor that displaces 50% of the fluorescent tracer.[1]

-

Cell Culture and Treatment

Human Embryonic Kidney (HEK293T) cells were used for in vitro experiments.

Protocol Outline:

-

Cell Culture: HEK293T cells are cultured in appropriate media (e.g., DMEM with 10% fetal bovine serum) at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: Cells are seeded in multi-well plates and allowed to adhere. The media is then replaced with media containing the vehicle control, 1,25(OH)₂D₃, and/or VD1-6 at the desired concentrations.

-

Incubation: Cells are incubated for the specified time points (e.g., 0, 8, 24, or 72 hours).

-

Harvesting: At the end of the incubation period, the cell culture media and/or the cells are harvested for further analysis (LC-MS/MS for metabolite quantification or RNA extraction for gene expression analysis).[1]

Quantification of Vitamin D Metabolites by LC-MS/MS

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of small molecules like vitamin D metabolites from biological samples.

Protocol Outline:

-

Sample Preparation:

-

Cell culture media is collected.

-

An internal standard (e.g., deuterated 1,25(OH)₂D₃-d6) is added.

-

Metabolites are extracted using liquid-liquid extraction or solid-phase extraction.

-

The extracted metabolites are derivatized (e.g., with 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD)) to improve ionization efficiency and chromatographic separation.[1]

-

-

LC-MS/MS Analysis:

-

The derivatized sample is injected into an LC system for separation.

-

The separated metabolites are introduced into a mass spectrometer.

-

Multiple reaction monitoring (MRM) is used for quantification, providing high specificity and sensitivity.[1]

-

-

Data Analysis: The concentration of each metabolite is determined by comparing its peak area to that of the internal standard.

Gene Expression Analysis by RT-qPCR

Principle: Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to measure the amount of specific mRNA transcripts, providing a measure of gene expression.

Protocol Outline:

-

RNA Extraction: Total RNA is extracted from the cultured cells using a suitable method (e.g., TRIzol® reagent).[1]

-

Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR: The cDNA is used as a template for qPCR with gene-specific primers for target genes (e.g., CYP24A1, CALB1) and a reference gene (for normalization). The amplification of DNA is monitored in real-time using a fluorescent dye.

-

Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, normalized to the expression of the reference gene.

Therapeutic Potential and Future Directions

The selective inhibition of CYP24A1 by VD1-6, coupled with its low affinity for the VDR, presents a promising therapeutic strategy for conditions characterized by dysregulated vitamin D metabolism.[1][2]

Potential Applications:

-

Chronic Kidney Disease (CKD) and Secondary Hyperparathyroidism (SHPT): By preventing the breakdown of 1,25(OH)₂D₃, VD1-6 could help restore normal vitamin D signaling, suppress parathyroid hormone (PTH) levels, and mitigate the progression of bone disease in CKD patients.[1][2][3]

-

Cancers: Some cancers are associated with CYP24A1 upregulation, which may contribute to vitamin D insufficiency and resistance to the anti-proliferative effects of vitamin D.[3] A selective CYP24A1 inhibitor like VD1-6 could potentially be used as an adjunct therapy to enhance the anti-cancer effects of vitamin D or its analogues.

-

Psoriasis and other Hyperproliferative Disorders: The regulation of cell proliferation and differentiation by vitamin D is well-established. By increasing local concentrations of active vitamin D, VD1-6 may offer therapeutic benefits in skin disorders like psoriasis.[3]

Future Research:

-

In vivo studies: Pre-clinical studies in animal models of CKD and other relevant diseases are necessary to evaluate the efficacy, pharmacokinetics, and safety profile of VD1-6.

-

Selectivity profiling: A comprehensive assessment of the inhibitory activity of VD1-6 against other cytochrome P450 enzymes is needed to fully understand its selectivity and potential for off-target effects.

-

Combination therapies: Investigating the synergistic effects of VD1-6 with other therapeutic agents, such as VDR agonists or standard-of-care treatments for target diseases, could reveal enhanced therapeutic potential.

References

- 1. Therapeutic Potential of a Novel Vitamin D3 Oxime Analogue, VD1-6, with CYP24A1 Enzyme Inhibitory Activity and Negligible Vitamin D Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic Potential of a Novel Vitamin D3 Oxime Analogue, VD1-6, with CYP24A1 Enzyme Inhibitory Activity and Negligible Vitamin D Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Therapeutic Potential of a Novel Vitamin D3 Oxime Analogue, VD1-6, with CYP24A1 Enzyme Inhibitory Activity and Negligible Vitamin D Receptor Binding [mdpi.com]

The Genesis of a Topoisomerase I Inhibitor: A Technical Guide to the Discovery and Development of Irinotecan, the Parent Compound of RPR121056

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, development, and mechanism of action of irinotecan, a pivotal chemotherapeutic agent and the parent compound of RPR121056 (also known as APC). Irinotecan, a semi-synthetic analog of the natural alkaloid camptothecin, represents a significant advancement in the treatment of various solid tumors, most notably metastatic colorectal cancer.[1] This document details the metabolic activation of irinotecan to its potent metabolite SN-38, the subsequent metabolic pathways including the formation of RPR121056, and the intricate signaling cascades it perturbs. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research and development in this area.

Discovery and Development of Irinotecan

The journey of irinotecan began with the discovery of camptothecin, isolated from the Chinese tree Camptotheca acuminata.[2][3] While camptothecin demonstrated potent antitumor activity, its clinical development was hampered by poor water solubility and significant toxicity. This led to the synthesis of more soluble and tolerable analogs, with irinotecan (CPT-11) emerging as a promising candidate.[1][3] Irinotecan was first approved for medical use in Japan in 1994 and subsequently in the United States in 1996 for the treatment of metastatic colorectal cancer.[1][3][4]

Irinotecan is a prodrug that requires metabolic activation to exert its cytotoxic effects.[1][5] The conversion of irinotecan to its highly active metabolite, SN-38 (7-ethyl-10-hydroxycamptothecin), is a critical step in its mechanism of action.[1][5] SN-38 is estimated to be 100 to 1000 times more potent than irinotecan itself in inhibiting topoisomerase I.[6]

Mechanism of Action: Inhibition of Topoisomerase I

The primary molecular target of irinotecan's active metabolite, SN-38, is DNA topoisomerase I, a nuclear enzyme essential for relaxing DNA torsional strain during replication and transcription.[2][7][8] Topoisomerase I achieves this by creating transient single-strand breaks in the DNA, allowing the DNA to unwind, and then religating the breaks.[2][7]

SN-38 binds to the topoisomerase I-DNA complex, stabilizing it and preventing the religation of the single-strand breaks.[2][7][8] This leads to the accumulation of these cleavable complexes, which, when they collide with the advancing replication fork during the S-phase of the cell cycle, result in the formation of irreversible double-strand DNA breaks.[2][7][8] These lethal DNA lesions trigger cell cycle arrest and ultimately lead to apoptotic cell death.[2][8]

Metabolic Pathways of Irinotecan

The clinical efficacy and toxicity of irinotecan are intricately linked to its complex metabolic pathways. The biotransformation of irinotecan occurs primarily in the liver and involves several key enzymes.

Activation:

-

Conversion to SN-38: The pivotal activation step is the hydrolysis of irinotecan by carboxylesterases (CES), mainly CES1 and CES2, to form the active metabolite SN-38.[9]

Inactivation and Other Metabolic Routes:

-

Glucuronidation of SN-38: SN-38 is detoxified through glucuronidation by UDP-glucuronosyltransferase 1A1 (UGT1A1) to form the inactive SN-38 glucuronide (SN-38G).[9] Genetic variations in the UGT1A1 gene can significantly impact the efficiency of this process, leading to interindividual differences in toxicity.

-

CYP3A4-mediated Oxidation: Cytochrome P450 3A4 (CYP3A4) metabolizes irinotecan through oxidation to form two inactive metabolites:[5][9]

-

APC (aminopentanoic acid derivative), also known as RPR121056: 7-ethyl-10-[4-N-(5-aminopentanoic acid)-1-piperidino]carbonyloxycamptothecin.

-

NPC (primary amine derivative): 7-ethyl-10-[4-amino-1-piperidino]carbonyloxycamptothecin.

-

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity and pharmacokinetics of irinotecan and its metabolites.

Table 1: In Vitro Cytotoxicity of Irinotecan

| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |

| LoVo | Colon Cancer | 15.8 | MTT Assay | [2] |

| HT-29 | Colon Cancer | 5.17 | MTT Assay | [2] |

| HUVEC | Endothelial Cells | 1.3 | Proliferation Assay | [2] |

Table 2: Pharmacokinetic Parameters of Irinotecan and Metabolites in Cancer Patients

| Compound | Parameter | Value | Units | Reference |

| Irinotecan | Clearance | 31.6 | L/h | [10] |

| Volume of distribution (Vss) | 263 | L | [10] | |

| SN-38 | Clearance/Fm | 712 | L/h | [10] |

| Vss/Fm | 72,000 | L | [10] | |

| SN-38G | Clearance/Fm | 66.8 | L/h | [10] |

| Vss/Fm | 85.4 | L | [10] |

Fm: fraction of irinotecan converted to the metabolite

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of irinotecan and its metabolites.

Quantification of Irinotecan and its Metabolites by HPLC-MS/MS

This protocol is adapted for the simultaneous quantification of irinotecan, SN-38, SN-38G, and APC in human plasma.[9]

5.1.1. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing 0.1% formic acid.[11]

-

Vortex the mixture vigorously for 1 minute to precipitate proteins.[11]

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.[11]

-

Carefully transfer the supernatant to a clean tube.

-

The supernatant can be directly injected into the HPLC-MS/MS system or evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase.[11]

5.1.2. Chromatographic Conditions

-

Column: C18 column (e.g., Gemini C18, 3 µm, 100 mm x 2.0 mm).[9]

-

Mobile Phase A: 0.1% acetic acid in water.[9]

-

Mobile Phase B: 0.1% acetic acid in acetonitrile.[9]

-

Gradient Elution:

-

0-1 min: 5% B

-

1-6 min: Linear gradient to 70% B

-

6-7 min: Hold at 70% B

-

7-8 min: Linear gradient back to 5% B

-

8-10 min: Hold at 5% B

-

-

Flow Rate: 0.3 mL/min.[9]

-

Column Temperature: 25°C.[9]

5.1.3. Mass Spectrometry Conditions

-

Ionization Mode: Positive electrospray ionization (ESI+).[9]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Precursor Ion > Product Ion):

-

Irinotecan: m/z 587.3 > 167.1

-

SN-38: m/z 393.2 > 349.2

-

SN-38G: m/z 569.2 > 393.2

-

APC (RPR121056): m/z 619.3 > 199.1

-

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is a standard procedure to determine the cytotoxic effects of irinotecan on cancer cell lines.[2]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[2]

-

Drug Treatment: Prepare serial dilutions of irinotecan in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of irinotecan. Include a vehicle control (medium with the same concentration of solvent used to dissolve irinotecan).[2]

-

Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[2]

-

Formazan Crystal Formation: Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[2]

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the logarithm of the drug concentration.[2]

Conclusion

Irinotecan, the parent compound of RPR121056, remains a cornerstone in the treatment of metastatic colorectal cancer and other solid tumors. Its complex pharmacology, characterized by metabolic activation to the potent topoisomerase I inhibitor SN-38 and subsequent detoxification and elimination pathways, presents both therapeutic opportunities and challenges. A thorough understanding of its mechanism of action, metabolic fate, and the factors influencing its efficacy and toxicity is crucial for the development of novel therapeutic strategies and for optimizing its clinical use. The experimental protocols and data provided in this guide serve as a valuable resource for researchers and scientists dedicated to advancing cancer therapy through the study of topoisomerase I inhibitors and their derivatives.

References

- 1. Pharmacometabolomics Reveals Irinotecan Mechanism of Action in Cancer Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Intracellular conversion of irinotecan to its active form, SN-38, by native carboxylesterase in human non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development and validation of an UPLC-MS/MS method for the quantification of irinotecan, SN 38 and SN-38 glucuronide in plasma, urine, feces, liver and kidney: Application to a pharmacokinetic study of irinotecan in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lessons learned from the irinotecan metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. academic.oup.com [academic.oup.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for the Simultaneous Determination of Irinotecan and Its Main Metabolites in Human Plasma and Its Application in a Clinical Pharmacokinetic Study | PLOS One [journals.plos.org]

- 10. Development of an LC-MS/MS Method for Measurement of Irinotecan and Its Major Metabolites in Plasma: Technical Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

RPR121056-d3 for Mass Spectrometry Internal Standard: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of RPR121056-d3 as a mass spectrometry internal standard for the quantitative analysis of RPR121056. RPR121056, a human metabolite of the anticancer agent irinotecan, requires precise and accurate quantification in biological matrices for pharmacokinetic and metabolic studies.[1] The use of a stable isotope-labeled internal standard such as this compound is the gold standard for such bioanalytical assays, offering unparalleled accuracy and precision by correcting for variability during sample preparation and analysis.[2][3][4]

Core Principles of Isotope Dilution Mass Spectrometry

The foundation of using this compound lies in the principle of isotope dilution mass spectrometry (IDMS). A known quantity of the deuterated standard (this compound) is added to a sample at the initial stage of processing. Due to their near-identical physicochemical properties, the analyte (RPR121056) and the internal standard behave similarly during extraction, chromatography, and ionization.[3] The mass spectrometer can differentiate between the two compounds based on their mass difference. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, even if sample loss or matrix effects occur, leading to highly reliable quantification.[3]

Physicochemical Properties

A summary of the key physicochemical properties of RPR121056 is presented below. The properties of this compound are assumed to be nearly identical, with a slight increase in molecular weight due to the deuterium labeling.

| Property | Value |

| Chemical Formula | C33H38N4O8[1][5] |

| Molecular Weight (RPR121056) | 618.68 g/mol [5] |

| Molecular Weight (this compound) | ~621.70 g/mol (assuming 3 deuterium atoms) |

| IUPAC Name | 5-[[1-[[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.0²,¹¹.0⁴,⁹.0¹⁵,²⁰]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxycarbonyl]piperidin-4-yl]amino]pentanoic acid[1] |

| Synonyms | 7-ethyl-10-(4-N-(5-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin[1] |

Signaling Pathway Context: Irinotecan Metabolism

RPR121056 is a metabolite of irinotecan, a topoisomerase I inhibitor used in cancer chemotherapy. Understanding the metabolic pathway of the parent drug is crucial for interpreting the quantitative data of its metabolites. The following diagram illustrates a simplified metabolic pathway leading to the formation of RPR121056.

References

An In-depth Technical Guide to the Physical and Chemical Properties of RPR121056-d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

RPR121056, also known as 7-ethyl-10-(4-N-(5-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin, is a significant human metabolite of the chemotherapeutic agent Irinotecan.[1] The deuterated isotopologue, RPR121056-d3, serves as a crucial internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices. This guide provides a comprehensive overview of the physical and chemical properties, analytical methodologies, and the biological context of this compound, tailored for researchers and professionals in drug development.

Core Physical and Chemical Properties

The introduction of three deuterium atoms minimally impacts the physical and chemical properties of RPR121056, with a primary effect on its molecular weight. The properties of the non-deuterated compound are presented as a close proxy.

Table 1: Physical and Chemical Properties of RPR121056 and this compound

| Property | Value (RPR121056) | Value (this compound) | Source |

| Molecular Formula | C₃₃H₃₈N₄O₈ | C₃₃H₃₅D₃N₄O₈ | [1] |

| Molecular Weight | 618.68 g/mol | 621.70 g/mol | [1] |

| CAS Number | 181467-56-1 | Not available | [1] |

| Appearance | Solid | Solid | - |

| Melting Point | Not available | Not available | - |

| Boiling Point | Not available | Not available | - |

| Solubility | Soluble in DMSO | Soluble in DMSO | - |

| pKa | Not available | Not available | - |

| Stability | Stable under recommended storage conditions | Stable under recommended storage conditions | - |

Synthesis and Deuteration

A specific, detailed synthesis protocol for this compound is not publicly available. However, its synthesis would follow the general principles of preparing the non-deuterated analogue, incorporating a deuterated reagent at a suitable step.

The synthesis of RPR121056 is achieved through the derivatization of 7-ethyl-10-hydroxycamptothecin (SN-38), the active metabolite of Irinotecan. This involves the coupling of the 10-hydroxyl group with a side chain containing the 4-N-(5-aminopentanoic acid)-1-piperidino moiety.

For the deuterated analogue, this compound, deuterium atoms could be introduced into the pentanoic acid chain. This would typically involve using a deuterated precursor, such as 5-aminopentanoic acid-d3, during the synthesis of the side chain.

Biological Context and Mechanism of Action

RPR121056 is a metabolite of Irinotecan, a potent topoisomerase I inhibitor used in cancer therapy. Irinotecan itself is a prodrug that is converted to its active form, SN-38. RPR121056 is formed through the oxidation of the dipiperidino side chain of Irinotecan. While SN-38 is the primary cytotoxic agent, understanding the formation and clearance of all metabolites, including RPR121056, is crucial for comprehending the overall pharmacology and potential for drug-drug interactions of Irinotecan.

The mechanism of action of the parent compound, Irinotecan, and its active metabolite, SN-38, involves the stabilization of the topoisomerase I-DNA covalent complex. This leads to the accumulation of single-strand breaks in the DNA, which, upon collision with the replication fork, are converted into cytotoxic double-strand breaks, ultimately inducing apoptosis in cancer cells.

Irinotecan Metabolic and Action Pathway

Caption: Metabolic activation of Irinotecan and mechanism of action of its active metabolite SN-38.

Experimental Protocols

The quantification of this compound, along with Irinotecan and its other metabolites, is typically performed using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). The following is a representative protocol for the analysis of these compounds in human plasma.

Protocol: Quantification of Irinotecan and its Metabolites in Human Plasma by HPLC-MS/MS

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of human plasma in a microcentrifuge tube, add a known amount of the internal standard solution (containing this compound).

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube for analysis.

-

-

HPLC Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient from low to high organic phase (e.g., 5% to 95% B over 10 minutes).

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions (Triple Quadrupole):

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for each analyte and the internal standard.

-

Irinotecan: m/z 587.3 → 393.2

-

SN-38: m/z 393.2 → 349.1

-

RPR121056 (APC): m/z 619.3 → 393.2

-

This compound: m/z 622.3 → 393.2 (example transition, would need to be optimized)

-

-

Optimize other parameters such as collision energy and declustering potential for each compound.

-

-

Data Analysis:

-

Quantify the analytes by comparing the peak area ratios of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

-

Experimental Workflow for Pharmacokinetic Analysis

Caption: A typical workflow for the analysis of this compound and related compounds in plasma samples.

Conclusion

This compound is an indispensable tool for the accurate bioanalysis of Irinotecan and its metabolites. A thorough understanding of its properties, its relationship to the parent drug, and the analytical methods for its quantification are essential for researchers in pharmacology, drug metabolism, and clinical development. This guide provides a foundational resource to support these endeavors. Further research to fully characterize its physical properties and to develop and publish a detailed synthesis protocol would be of significant value to the scientific community.

References

Methodological & Application

Application Notes and Protocols for the LC-MS/MS Analysis of RPR121056 Using Deuterated Internal Standard RPR121056-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

RPR121056 is a potent anti-cancer agent belonging to the camptothecin class of compounds. These compounds exert their cytotoxic effects by inhibiting DNA topoisomerase I, a critical enzyme involved in DNA replication and repair.[1][2] By stabilizing the covalent complex between topoisomerase I and DNA, RPR121056 leads to DNA strand breaks and ultimately triggers apoptosis in rapidly dividing cancer cells.

The quantitative analysis of RPR121056 in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies during drug development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose due to its high sensitivity, selectivity, and specificity.[1] The use of a stable isotope-labeled internal standard, such as RPR121056-d3, is essential for accurate and precise quantification, as it effectively compensates for variations in sample preparation and matrix effects.[3]

These application notes provide a detailed protocol for the extraction and quantification of RPR121056 in human plasma using this compound as an internal standard, followed by LC-MS/MS analysis.

Signaling Pathway: Mechanism of Topoisomerase I Inhibition

The following diagram illustrates the mechanism of action of RPR121056 as a topoisomerase I inhibitor.

Caption: Mechanism of RPR121056-mediated topoisomerase I inhibition.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol describes a protein precipitation method for the extraction of RPR121056 from human plasma. This technique is rapid, cost-effective, and suitable for high-throughput analysis.

Materials:

-

Human plasma samples

-

RPR121056 analytical standard

-

This compound (Internal Standard - IS)

-

Acetonitrile (ACN), LC-MS grade

-

Formic acid, LC-MS grade

-

Deionized water, 18 MΩ·cm or higher

-

Microcentrifuge tubes (1.5 mL)

-

Calibrated pipettes

-

Microcentrifuge

-

Vortex mixer

-

Nitrogen evaporator

-

LC-MS vials with inserts

Procedure:

-

Thaw plasma samples, RPR121056 standard stock solutions, and this compound IS stock solution to room temperature.

-

Prepare a working solution of this compound in acetonitrile at a concentration of 100 ng/mL.

-

In a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.

-

Spike 10 µL of the this compound working solution into the plasma sample.

-

To precipitate proteins, add 300 µL of ice-cold acetonitrile.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean microcentrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex for 30 seconds to ensure complete dissolution.

-

Transfer the reconstituted sample to an LC-MS vial with an insert for analysis.

LC-MS/MS Analysis

The following is a general LC-MS/MS method for the quantification of RPR121056. Optimization of these parameters may be required for specific instrumentation.

Chromatographic Conditions:

| Parameter | Condition |

| LC System | UHPLC system |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5% to 95% B over 5 minutes, followed by a 2-minute re-equilibration |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometric Conditions:

| Parameter | Condition |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temperature | 500°C |

| Capillary Voltage | 3.5 kV |

| Gas Flow (Desolvation) | 800 L/hr |

| Gas Flow (Cone) | 150 L/hr |

| Collision Gas | Argon |

| MRM Transitions | To be determined by infusion of pure standards |

Multiple Reaction Monitoring (MRM) Transitions:

The specific MRM transitions for RPR121056 and this compound must be determined empirically by infusing the analytical standards into the mass spectrometer. The precursor ion will be the protonated molecule [M+H]+, and the product ions will be characteristic fragments.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| RPR121056 | To be determined | To be determined | To be optimized |

| This compound | To be determined | To be determined | To be optimized |

Data Presentation

Calibration Curve and Linearity

A calibration curve should be prepared in the same biological matrix as the samples (e.g., blank human plasma) by spiking known concentrations of RPR121056. The concentration of the internal standard (this compound) should be kept constant.

Representative Calibration Curve Data:

| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |

| 0.1 | 0.012 |

| 0.5 | 0.058 |

| 1.0 | 0.115 |

| 5.0 | 0.592 |

| 10.0 | 1.180 |

| 50.0 | 5.950 |

| 100.0 | 11.920 |

| Linearity (r²) | > 0.995 |

Precision and Accuracy

The precision and accuracy of the method should be evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations in at least five replicates.

Representative Precision and Accuracy Data:

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |

| LLOQ | 0.1 | 0.095 | 95.0 | < 15 |

| Low QC | 0.3 | 0.291 | 97.0 | < 10 |

| Mid QC | 30 | 31.2 | 104.0 | < 8 |

| High QC | 80 | 78.9 | 98.6 | < 8 |

Experimental Workflow

The following diagram provides a visual representation of the entire analytical workflow.

References

Application Notes and Protocols for Quantitative Proteomics: A Workflow Using Isobaric Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative proteomics is a powerful analytical approach for the comprehensive and quantitative analysis of proteins in a complex biological sample. It plays a crucial role in drug discovery and development by enabling the identification of therapeutic targets, the elucidation of drug mechanisms of action, and the discovery of biomarkers for efficacy and toxicity. This document provides a detailed protocol for a quantitative proteomics workflow using isobaric labeling, a robust method for relative quantification of proteins across multiple samples.

The protocol outlined below is a representative workflow that can be adapted for the analysis of cellular responses to a small molecule inhibitor, hypothetically designated as RPR121056. The inclusion of a deuterated internal standard, such as RPR121056-d3, is a common practice in targeted mass spectrometry assays for precise quantification of the compound itself, but is not directly utilized in this global proteomics workflow for protein quantification. Instead, isobaric tags (e.g., Tandem Mass Tags™ or TMT™) are employed to label peptides from different experimental conditions, allowing for multiplexed analysis and relative quantification of thousands of proteins simultaneously.

Experimental Protocols

This section details the key experimental procedures for a quantitative proteomics study, from sample preparation to data analysis.

Cell Culture and Treatment

-

Cell Seeding: Plate a human cancer cell line (e.g., PC-3 for prostate cancer research) in T-75 flasks and culture in appropriate media supplemented with 10% fetal bovine serum until they reach 70-80% confluency.

-

Treatment: Treat the cells with either the vehicle (e.g., 0.1% DMSO) or RPR121056 at a final concentration of 10 µM for 24 hours. Include multiple biological replicates for each condition (n ≥ 3).

-

Cell Harvesting: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS). Scrape the cells in PBS and centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant and flash-freeze the cell pellets in liquid nitrogen. Store at -80°C until further processing.

Protein Extraction and Digestion

-

Cell Lysis: Resuspend the cell pellets in a lysis buffer (e.g., 8 M urea in 50 mM Tris-HCl, pH 8.5) containing protease and phosphatase inhibitors. Sonicate the samples on ice to ensure complete cell lysis and to shear DNA.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Reduction and Alkylation: For each sample, take 100 µg of protein. Reduce the disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 5 mM and incubating at 56°C for 30 minutes. Alkylate the free cysteine residues by adding iodoacetamide to a final concentration of 15 mM and incubating for 30 minutes in the dark at room temperature.

-

Protein Digestion: Dilute the urea concentration to less than 2 M with 50 mM Tris-HCl (pH 8.5). Add trypsin at a 1:50 enzyme-to-protein ratio (w/w) and incubate overnight at 37°C with gentle shaking.

Peptide Labeling with Isobaric Tags (TMTpro™ 16-plex Example)

-

Peptide Desalting: Acidify the digested peptide samples with 1% trifluoroacetic acid (TFA) and desalt using C18 solid-phase extraction (SPE) cartridges. Elute the peptides with 50% acetonitrile in 0.1% TFA and dry them completely using a vacuum centrifuge.

-

Isobaric Labeling: Resuspend the dried peptides in 100 mM TEAB buffer (pH 8.5). Add the respective TMTpro™ reagent to each sample and incubate for 1 hour at room temperature.

-

Labeling Quenching and Sample Pooling: Quench the labeling reaction by adding 5% hydroxylamine. Combine all labeled samples into a single tube and desalt using C18 SPE. Dry the pooled sample using a vacuum centrifuge.

Peptide Fractionation and Mass Spectrometry

-

High-pH Reversed-Phase Fractionation: To reduce sample complexity, fractionate the pooled, labeled peptides using high-pH reversed-phase liquid chromatography. Collect a total of 12 fractions and dry them using a vacuum centrifuge.

-

LC-MS/MS Analysis: Reconstitute each fraction in 2% acetonitrile, 0.1% formic acid. Analyze each fraction by nano-liquid chromatography coupled to a high-resolution Orbitrap mass spectrometer. Acquire data in a data-dependent acquisition (DDA) mode, with MS1 scans in the Orbitrap and MS2 scans in the Orbitrap or ion trap for peptide identification and TMT reporter ion quantification.

Data Analysis

-

Database Searching: Process the raw mass spectrometry data using a proteomics software suite (e.g., Proteome Discoverer™, MaxQuant). Search the MS/MS spectra against a human protein database (e.g., UniProt/Swiss-Prot) to identify peptides and proteins.

-

Protein Quantification and Statistical Analysis: Quantify the TMT reporter ions to determine the relative abundance of each identified protein across the different samples. Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon treatment with RPR121056.

Data Presentation

The quantitative results from the proteomics experiment should be summarized in a clear and structured table. Below is a hypothetical example of how to present the data for proteins that are significantly altered in response to RPR121056 treatment.

| Protein Accession | Gene Symbol | Protein Name | Fold Change (RPR121056/Vehicle) | p-value | Biological Function |

| P04637 | TP53 | Cellular tumor antigen p53 | 2.5 | 0.001 | Tumor suppressor, cell cycle arrest |

| P62258 | HSP90AA1 | Heat shock protein HSP 90-alpha | -1.8 | 0.005 | Chaperone, protein folding |

| Q06830 | BCL2L1 | Bcl-2-like protein 1 | -2.1 | 0.003 | Apoptosis regulation |

| P10636 | PRKCA | Protein kinase C alpha type | 1.9 | 0.012 | Signal transduction, cell proliferation |

| Q13547 | MAPK1 | Mitogen-activated protein kinase 1 | -1.6 | 0.025 | Signal transduction, cell growth |

Visualizations

Experimental Workflow

The overall experimental workflow for the quantitative proteomics analysis is depicted below.

Caption: A general workflow for quantitative proteomics using isobaric labeling.

Hypothetical Signaling Pathway Affected by RPR121056

Based on the hypothetical data, RPR121056 may impact the p53 signaling pathway. The following diagram illustrates a simplified representation of this pathway and the potential points of intervention.

Caption: A simplified p53 signaling pathway potentially modulated by RPR121056.

Application of RPR121056-d3 in Drug Metabolism Studies: Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

RPR121056, also known as APC (7-ethyl-10-[4-N-(5-aminopentanoic acid)-1-piperidino] carbonyloxycamptothecin), is a prominent metabolite of the anticancer drug Irinotecan (CPT-11).[1][2] Irinotecan undergoes a complex metabolic activation and detoxification process, with the formation of RPR121056 representing a key pathway mediated by cytochrome P450 3A4 (CYP3A4).[3] Understanding the kinetics of RPR121056 formation is critical for a comprehensive evaluation of Irinotecan's pharmacokinetics and metabolism.

RPR121056-d3 is the stable isotope-labeled (deuterated) analog of RPR121056. In drug metabolism studies, deuterated compounds serve as ideal internal standards for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5][6][7] Their chemical and physical properties are nearly identical to the unlabeled analyte, ensuring they behave similarly during sample preparation and analysis, which corrects for variability and enhances the accuracy and precision of quantification.[6][8]

These application notes provide detailed protocols for the use of this compound in the context of in vitro metabolism studies of Irinotecan and the subsequent quantification of the metabolite RPR121056.

Metabolic Pathway of Irinotecan

Irinotecan is a prodrug that is converted to its active metabolite, SN-38, by carboxylesterases (CES).[1][9][10] SN-38 is a potent topoisomerase I inhibitor responsible for the drug's cytotoxic activity.[1][11] Concurrently, Irinotecan is metabolized by CYP3A4 enzymes primarily in the liver to form inactive oxidative metabolites, including RPR121056 (APC) and NPC.[1][3] The active metabolite SN-38 is further detoxified by UDP-glucuronosyltransferase 1A1 (UGT1A1) to form the inactive SN-38 glucuronide (SN-38G).[3]

Experimental Protocols

In Vitro Metabolism of Irinotecan in Human Liver Microsomes

This protocol describes the incubation of Irinotecan with human liver microsomes to study the formation of its metabolites, including RPR121056.

Materials:

-

Irinotecan

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile (ACN)

-

This compound (as an internal standard for subsequent analysis)

-

Incubator/water bath (37°C)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Protocol:

-

Preparation of Incubation Mixture:

-

In a microcentrifuge tube, prepare the incubation mixture by adding phosphate buffer, the NADPH regenerating system, and human liver microsomes.

-

Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

-

-

Initiation of the Metabolic Reaction:

-

Add Irinotecan (typically from a stock solution in DMSO or methanol) to the pre-warmed incubation mixture to initiate the reaction. The final concentration of the organic solvent should be kept low (e.g., <1%) to avoid inhibiting enzyme activity.

-

Vortex the mixture gently to ensure homogeneity.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a specified period (e.g., 0, 5, 15, 30, and 60 minutes) in a shaking water bath.

-

-

Termination of the Reaction:

-

Stop the reaction at the designated time points by adding an excess of ice-cold acetonitrile (e.g., 2 volumes). This will precipitate the proteins and halt enzymatic activity.

-

Add a known concentration of this compound internal standard solution to each tube.

-

-

Sample Processing:

-

Vortex the tubes vigorously for 1 minute.

-

Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube for LC-MS/MS analysis. The supernatant can be evaporated to dryness and reconstituted in a suitable mobile phase for injection if concentration is needed.

-

Quantification of RPR121056 by LC-MS/MS

This protocol outlines a general procedure for the quantification of RPR121056 in samples from in vitro metabolism studies using this compound as an internal standard.

Instrumentation and Conditions:

-

Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer capable of multiple reaction monitoring (MRM).

-

Chromatographic Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).[12]

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Ionization Source: Electrospray ionization (ESI) in positive mode.

Protocol:

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare a stock solution of RPR121056 and this compound in a suitable solvent (e.g., DMSO or methanol).

-

Prepare a series of calibration standards by spiking known concentrations of RPR121056 into a blank matrix (e.g., the supernatant from a control incubation without Irinotecan).

-

Prepare at least three levels of QC samples (low, medium, and high concentrations) in the same manner.

-

Add a fixed concentration of the this compound internal standard to all standards, QCs, and study samples.

-

-

LC-MS/MS Analysis:

-

Inject the processed samples, standards, and QCs onto the LC-MS/MS system.

-

Set up the MRM transitions for RPR121056 and this compound. The precursor ions will be the protonated molecules [M+H]+, and the product ions will be specific fragments generated by collision-induced dissociation.

-

-

Data Analysis:

-

Integrate the peak areas for the MRM transitions of RPR121056 and this compound.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a linear regression model.

-

Determine the concentration of RPR121056 in the study samples and QCs by interpolating their peak area ratios from the calibration curve.

-

Data Presentation

The quantitative data obtained from the LC-MS/MS analysis can be summarized in tables for clear comparison.

Table 1: LC-MS/MS MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| RPR121056 | To be determined empirically | To be determined empirically |

| This compound | Precursor of RPR121056 + 3 | Same as or different from RPR121056 |

Note: The exact m/z values need to be optimized based on the specific instrument and experimental conditions.

Table 2: Formation of RPR121056 from Irinotecan in Human Liver Microsomes

| Incubation Time (min) | Concentration of RPR121056 (nM) |

| 0 | < LLOQ |

| 5 | Example Value |

| 15 | Example Value |

| 30 | Example Value |

| 60 | Example Value |

LLOQ: Lower Limit of Quantification. Example values would be filled in with experimental data.

Table 3: Kinetic Parameters for RPR121056 Formation

| Parameter | Value |

| Vmax (pmol/min/mg protein) | Calculated from experimental data |

| Km (µM) | Calculated from experimental data |

| Intrinsic Clearance (Vmax/Km) (µL/min/mg protein) | Calculated from experimental data |

These parameters are determined by incubating various concentrations of Irinotecan and measuring the initial rate of RPR121056 formation.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of the Irinotecan metabolite RPR121056 in drug metabolism studies. The use of a stable isotope-labeled internal standard is a best practice in bioanalysis, ensuring high-quality data for pharmacokinetic and metabolic profiling. The protocols and workflows provided here offer a robust framework for researchers and scientists in the field of drug development to investigate the metabolic fate of Irinotecan.

References

- 1. ClinPGx [clinpgx.org]

- 2. Irinotecan Related Compound(RPR 121056) [sincopharmachem.com]

- 3. Lessons learned from the irinotecan metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 7. benchchem.com [benchchem.com]

- 8. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 9. The in vitro metabolism of irinotecan (CPT-11) by carboxylesterase and β-glucuronidase in human colorectal tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro conversion of irinotecan to SN‐38 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SMPDB [smpdb.ca]

- 12. Quantification of Irinotecan, SN38, and SN38G in human and porcine plasma by ultra high-performance liquid chromatography-tandem mass spectrometry and its application to hepatic chemoembolization - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: RPR121056-d3 as a Tracer in Metabolic Flux Analysis of Irinotecan

For Researchers, Scientists, and Drug Development Professionals

Introduction